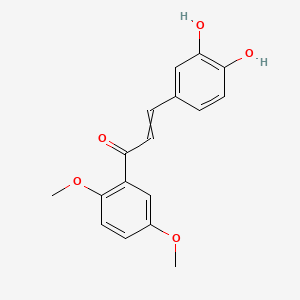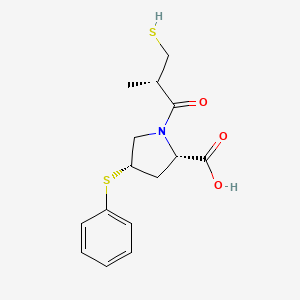
5-Carbamoylmethyluridine
Übersicht
Beschreibung
5-Carbamoylmethyluridine is a modified nucleoside and a putative cancer biomarker . It is naturally occurring and is used in RNA-derived modified ribonucleosides for vaccine and cancer research .
Synthesis Analysis
The synthesis of 5-Carbamoylmethyluridine involves a complex pathway. The last step in the formation of mcm5 side chains at wobble uridines requires both Trm9 and Trm112 proteins. These two proteins function together using the intermediate cm5U as a substrate . In tRNA isolated from trm9D and trm112D strains, ncm5U and ncm5s2U nucleosides accumulate, suggesting an additional step in the synthesis of mcm5U and mcm5s2U .Molecular Structure Analysis
The molecular formula of 5-Carbamoylmethyluridine is C11H15N3O7, and its molecular weight is 301.25 . The crystal structures of 5-Carbamoylmethyluridine were determined from three-dimensional x-Ray diffraction data .Chemical Reactions Analysis
The formation of mcm5 and ncm5 side chains involves a complex pathway, where the last step in the formation of mcm5 is a methyl esterification of cm5 dependent on the Trm9 and Trm112 proteins .Physical And Chemical Properties Analysis
5-Carbamoylmethyluridine has a predicted density of 1.653±0.06 g/cm3 and a predicted pKa of 9.25±0.10 .Wissenschaftliche Forschungsanwendungen
Role in Transfer RNA (tRNA) Modification
5-Carbamoylmethyluridine has been identified as a significant component in the structure and function of transfer RNA (tRNA). Research has revealed its presence in the first position of the anticodon of yeast valine tRNA. This discovery is crucial for understanding the chemical structure and biological functions of tRNA in protein synthesis. The detailed chemical structure of 5-carbamoylmethyluridine was characterized using various spectroscopy methods, highlighting its unique role in tRNA and potential implications in genetic translation processes (Yamamoto et al., 1985).
Contribution to Nucleoside Conformation and Properties
Studies have also focused on the crystal structures of nucleosides containing 5-carbamoylmethyluridine. These structures provide insights into the conformational aspects of these nucleosides and their potential biological roles. The research revealed how the presence of 5-carbamoylmethyluridine influences the overall conformation of the nucleosides, which could impact their function in biological systems, especially in relation to RNA stability and protein synthesis (Berman et al., 1978).
Metabolic Origin and Identification in Biological Samples
5-Carbamoylmethyluridine was also identified in human urine, suggesting its metabolic origin and potential role in human biochemistry. This discovery opens up avenues for research into the metabolic pathways involving this modified uracil nucleoside and its potential implications in human health and disease (Chheda et al., 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWPVTXYBLWRT-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183742 | |
| Record name | 5-Carbamoylmethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoylmethyluridine | |
CAS RN |
29569-30-0 | |
| Record name | 5-Carbamoylmethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29569-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carbamoylmethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029569300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carbamoylmethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)
![3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide](/img/structure/B1230001.png)
![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)
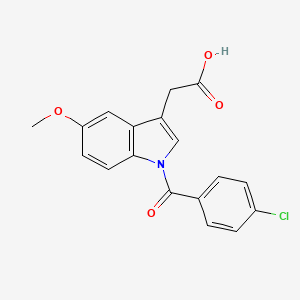

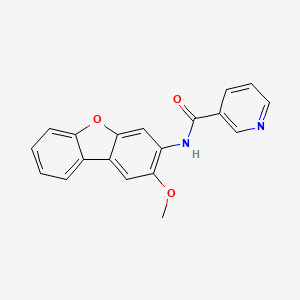
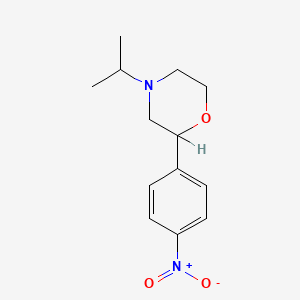
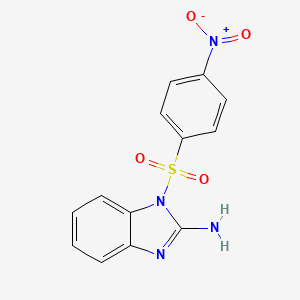
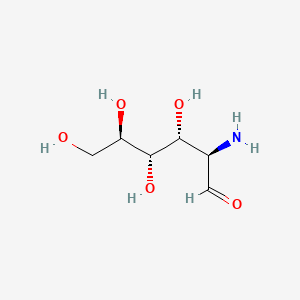
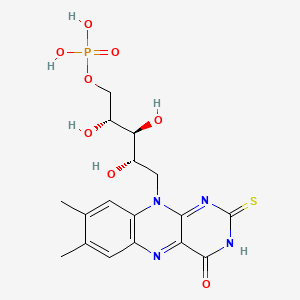
![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)
